4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine
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Description
The compound “4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine” is a derivative of isoxazole, a heterocyclic compound . The isoxazole ring is a versatile structure found in many pharmaceuticals and agrochemicals . It is also a component of several natural products .
Synthesis Analysis
The synthesis of isoxazole derivatives has been reported in the literature . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 . The compound DDT26 was found to exhibit the most potent inhibitory effect on BRD4 .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be determined by spectroscopic methods and confirmed by single crystal X-ray diffraction . The optimized structure of the molecule can be calculated using the B3LYP method of Density Functional Theory (DFT) with the 6-311+G (2 d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are complex and can lead to a variety of products . In the study mentioned earlier, the phthalazinone moiety of compound DDT26 was found to mimic the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined using various analytical techniques. For example, the molecular weight of 4-((3,5-dimethylisoxazol-4-yl)sulfonyl)amino)benzoic acid, a related compound, is 296.3 .Mechanism of Action
The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its target. For instance, compound DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Safety and Hazards
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-15(12(2)21-16-11)22(18,19)17-8-9-20-14(10-17)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHAODYMBGMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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